molecular formula C10H10N2O2S B3396045 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- CAS No. 99071-97-3

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-

Cat. No. B3396045
CAS RN: 99071-97-3
M. Wt: 222.27 g/mol
InChI Key: VRKDECQJFMJECI-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-, also known as 3,4-二氢-2H-1,4-苯并噻嗪, is an organic compound . It is widely used in the pharmaceutical field . For instance, it and its derivatives are important antipsychotic drugs, often used to treat schizophrenia and other mental disorders .


Synthesis Analysis

A series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives were developed by exploiting a click chemistry reaction using a CuI-catalyzed Huisgen [3 ? 2] cycloaddition . Starting from 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one, a number of 1,4-benzothiazine derivatives were also synthesized using different alkylating agents to give a 4-(substituted)-2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one in good yields .


Molecular Structure Analysis

The crystal and molecular structure of compound oxazolidin-2-one in basic benzothiazine was established by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- are complex and involve multiple steps . The reactions are facilitated by the use of a CuI catalyst and various alkylating agents .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 579.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an enthalpy of vaporization of 86.7±3.0 kJ/mol and a flash point of 304.4±30.1 °C . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antiarrhythmic and Hypertensive Effects

The compound has been found to have antiarrhythmic and hypertensive effects . Fluorinated 3,4-Dihydro-2H-1,4-Benzothiazin-1,1-Dioxide derivatives have been tested for their effect on blood pressure and arrhythmia, showing promising results .

Antibacterial Properties

The compound has shown antibacterial properties . Novel 1,4-benzothiazine derivatives have been synthesized and tested against different microorganisms, indicating that they have convincing antibacterial activities .

Antimicrobial Activity

The compound has been found to have antimicrobial activity . This class of compounds has been found useful as antimicrobials .

Anti-inflammatory and Analgesic Properties

The compound has been found to have anti-inflammatory and analgesic properties . These derivatives are found to be potent anti-inflammatory and analgesic compounds .

Antiviral Properties

The compound has been found to have antiviral properties . These derivatives are found to be potent antiviral compounds .

Herbicidal and Fungicidal Properties

The compound has been found to have herbicidal and fungicidal properties . These derivatives are found to be potent herbicidal and fungicidal compounds .

Anticarcinogenic Properties

The compound has been found to have anticarcinogenic properties . These derivatives are found to be potent anticarcinogenic compounds .

Antihypertensive Properties

The compound has been found to have antihypertensive properties . The compound was tested for K ATP channel opener as antihypertensives .

Safety and Hazards

The safety of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- should be evaluated based on the specific chemical substance . Generally, it is a moderately toxic compound that may irritate the respiratory tract, skin, and eyes . It should be handled in a well-ventilated environment with appropriate personal protective equipment .

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9(13)5-8-10(14)12-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDECQJFMJECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387784
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-

CAS RN

99071-97-3
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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